tert-Butyl pyridin-3-ylglycinate dihydrochloride
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Overview
Description
tert-Butyl pyridin-3-ylglycinate dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2O2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl pyridin-3-ylglycinate dihydrochloride typically involves the reaction of pyridin-3-ylglycine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems allow for continuous production of the compound with high efficiency and reduced waste. The use of microreactors also enables better control over reaction conditions, leading to improved product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl pyridin-3-ylglycinate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield pyridin-3-ylglycine, while reduction may produce tert-butyl pyridin-3-ylmethanol .
Scientific Research Applications
tert-Butyl pyridin-3-ylglycinate dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl pyridin-3-ylglycinate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-Butyl pyridin-3-ylglycinate dihydrochloride include:
- Pyridin-3-ylglycine tert-butyl ester
- tert-Butyl pyridin-3-ylmethanol
- tert-Butyl pyridin-3-ylacetate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of stability and reactivity. This makes it particularly useful in a variety of chemical reactions and research applications. Additionally, its ability to undergo multiple types of reactions, such as oxidation, reduction, and substitution, further enhances its versatility .
Properties
Molecular Formula |
C11H18Cl2N2O2 |
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Molecular Weight |
281.18 g/mol |
IUPAC Name |
tert-butyl 2-(pyridin-3-ylamino)acetate;dihydrochloride |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-11(2,3)15-10(14)8-13-9-5-4-6-12-7-9;;/h4-7,13H,8H2,1-3H3;2*1H |
InChI Key |
LBJWAUBMUCZXGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1=CN=CC=C1.Cl.Cl |
Origin of Product |
United States |
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